molecular formula C24H24N2O4S B5541224 methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate

methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate

Cat. No.: B5541224
M. Wt: 436.5 g/mol
InChI Key: ATVYPGKTMJLHSB-UHFFFAOYSA-N
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Description

Methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.14567842 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cyclization and Anilide Formation : A study by Ukrainets et al. (2014) focused on the cyclization of a related compound, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research highlights the compound's potential in synthesizing specific anilides, which could have implications in pharmaceutical chemistry and material science (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

  • Structural Studies and Molecular Interactions : Kucsman et al. (1984) examined the molecular structures of various compounds, including methyl 2-(methylthio)benzoate and related substances. Their work provides insights into the planar and equatorial conformations due to steric and conjugative effects and sulfur-oxygen interactions. Such structural studies are crucial for understanding the chemical and physical properties of these compounds (Kucsman, Kapovits, Kövesdi, Kălmăn, & Párkányi, 1984).

  • Process Optimization in Synthesis : Xu et al. (2018) reported on the process optimization for synthesizing methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate in sulpiride synthesis. This study is significant for improving the efficiency and yield of pharmaceutical intermediates, which can impact drug manufacturing processes (Xu, Guo, Li, & Liu, 2018).

  • Synthesis and Potential in Medicinal Chemistry : Another study by Jian-she (2009) focused on the synthesis of a related compound, Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate of Tianeptine. This research contributes to the understanding of synthetic pathways for complex pharmaceutical compounds (Jian-she, 2009).

  • Antimicrobial Activity and Molecular Docking Study : Research by Ghorab et al. (2017) involved the synthesis of derivatives carrying the sulfonamide moiety, including compounds related to the one . They explored their antimicrobial activity and performed molecular docking studies, suggesting potential applications in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

  • Reagent for N-phthaloylation : Casimir et al. (2002) described a new reagent, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), for N-phthaloylation of amino acids and derivatives. This highlights its utility in organic synthesis, particularly in the modification of biomolecules for research and therapeutic purposes (Casimir, Guichard, & Briand, 2002).

Properties

IUPAC Name

methyl 2-[[2-[(4-methylphenyl)sulfinylamino]-3-phenylpropanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-12-14-19(15-13-17)31(29)26-22(16-18-8-4-3-5-9-18)23(27)25-21-11-7-6-10-20(21)24(28)30-2/h3-15,22,26H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVYPGKTMJLHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.